tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and an indazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the following steps:
Bromination: The starting material, 1H-indazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-1H-indazole.
Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tert-Butyl 3-amino-1H-indazole-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of 3-substituted indazole derivatives.
Reduction: Formation of tert-Butyl 3-amino-1H-indazole-1-carboxylate.
Oxidation: Formation of oxidized indazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole-based compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the biological mechanisms and interactions of indazole-based drugs.
Medicine: this compound has potential applications in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its derivatives are investigated for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl ester group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-indazole-1-carboxylate
- tert-Butyl 3-chloro-1H-indazole-1-carboxylate
Comparison: tert-Butyl 3-bromo-1H-indazole-1-carboxylate is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and biological activity. Compared to its amino and chloro analogs, the bromine derivative exhibits different substitution patterns and electronic effects, influencing its chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl 3-bromoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLLOZSXYTLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.